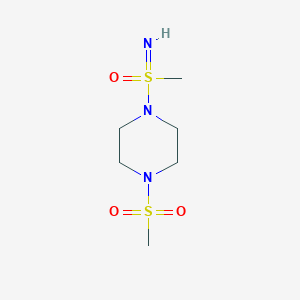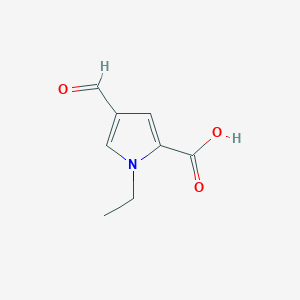
1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of both sulfonimidoyl and sulfonyl functional groups attached to a piperazine ring, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the sulfonimidoyl and sulfonyl groups. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the sulfonimidoyl group via sulfonylation reactions using reagents such as sulfonyl chlorides.
Step 3: Addition of the methylsulfonyl group through methylation reactions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonimidoyl and sulfonyl groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(S-Methylsulfonimidoyl)-4-(methylsulfonyl)piperazine stands out due to its unique combination of functional groups and the resulting chemical properties. Similar compounds include:
- 1-Methyl-2-(S-methylsulfonimidoyl)benzene
- 1-CHLORO-3-((S-METHYLSULFONIMIDOYL)METHYL)BENZENE
- 1-Methyl-2-(S-methylsulfonimidoyl)-1H-imidazole
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making this compound a unique and valuable molecule for research and industrial applications.
Eigenschaften
Molekularformel |
C6H15N3O3S2 |
|---|---|
Molekulargewicht |
241.3 g/mol |
IUPAC-Name |
imino-methyl-(4-methylsulfonylpiperazin-1-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C6H15N3O3S2/c1-13(7,10)8-3-5-9(6-4-8)14(2,11)12/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
XYGIENLMNJTEHV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=N)(=O)N1CCN(CC1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)

![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)


![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)
